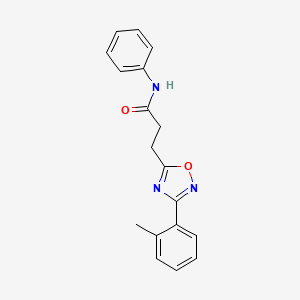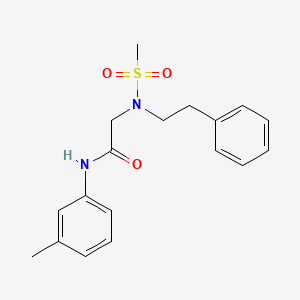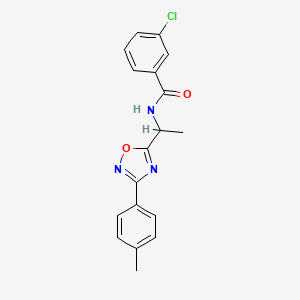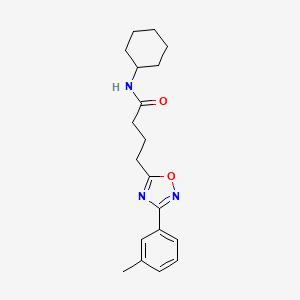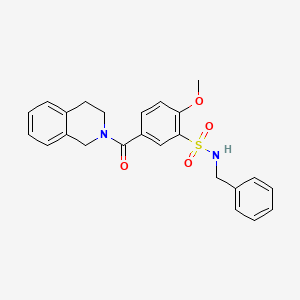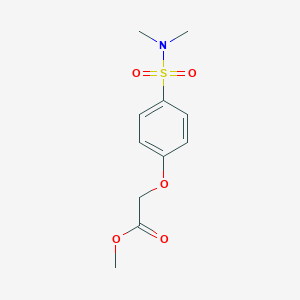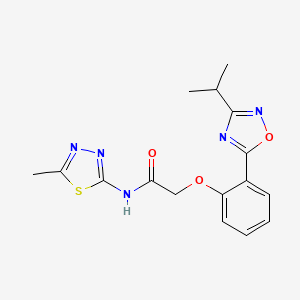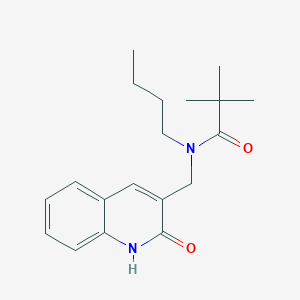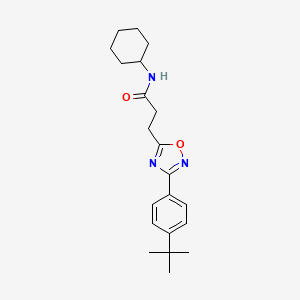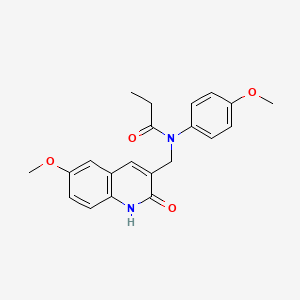
4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, also known as TBOA, is a chemical compound that has been studied for its potential use as a research tool in the field of neuroscience. TBOA is a selective blocker of glutamate transporters, which are responsible for the removal of the neurotransmitter glutamate from the synapse.
Mechanism of Action
4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide selectively blocks glutamate transporters, which are responsible for the removal of glutamate from the synapse. This leads to an increase in extracellular glutamate levels and enhances synaptic transmission. This compound has been shown to be a non-competitive inhibitor of glutamate transporters, meaning that it binds to a site on the transporter that is distinct from the glutamate binding site.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase extracellular glutamate levels and enhance synaptic transmission. This compound has also been shown to induce neurotoxicity in certain brain regions, which may be related to the excessive glutamate release. Additionally, this compound has been shown to have anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide in lab experiments is its selectivity for glutamate transporters. This allows researchers to selectively block glutamate transporters and investigate their role in various physiological and pathological processes. However, one limitation of using this compound is its potential for inducing neurotoxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide. One area of interest is investigating the role of glutamate transporters in drug addiction. This compound has been shown to enhance the effects of cocaine and methamphetamine in animal models, suggesting that glutamate transporters may play a role in drug addiction. Additionally, this compound may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to investigate these potential applications of this compound.
Synthesis Methods
4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide can be synthesized through a multi-step process starting with the reaction of 4-(tert-butyl)benzaldehyde with hydrazine hydrate to form 4-(tert-butyl)phenylhydrazine. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form 4-(tert-butyl)-3,5-dioxopyrazolidine. The final step involves reacting this intermediate with m-toluidine and butyryl chloride to form this compound.
Scientific Research Applications
4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been primarily studied for its use as a research tool in the field of neuroscience. It has been shown to selectively block glutamate transporters, which can lead to an increase in extracellular glutamate levels and enhance synaptic transmission. This compound has been used in various studies to investigate the role of glutamate transporters in synaptic plasticity, neurodegenerative diseases, and drug addiction.
properties
IUPAC Name |
4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-16-7-5-8-19(15-16)24-20(27)9-6-10-21-25-22(26-28-21)17-11-13-18(14-12-17)23(2,3)4/h5,7-8,11-15H,6,9-10H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDRLZUSDAHHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

